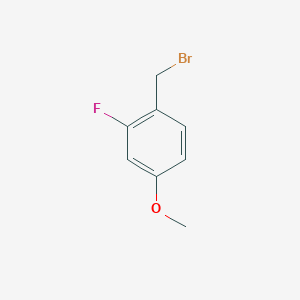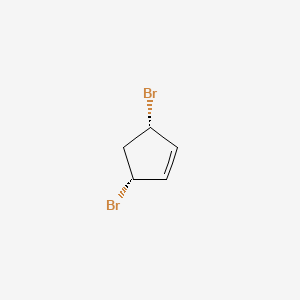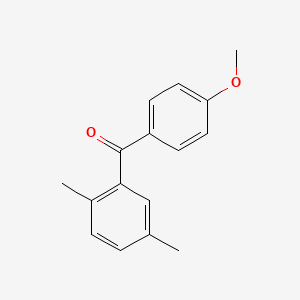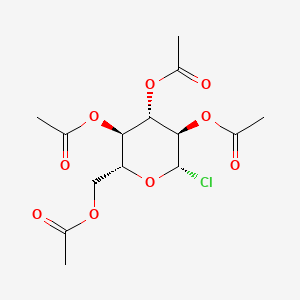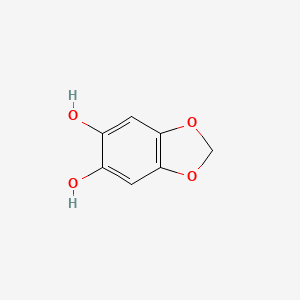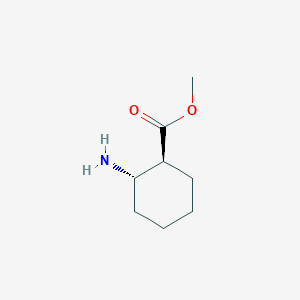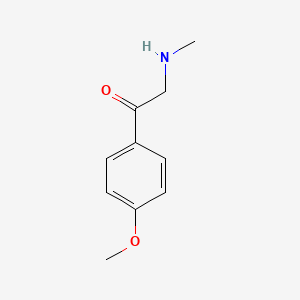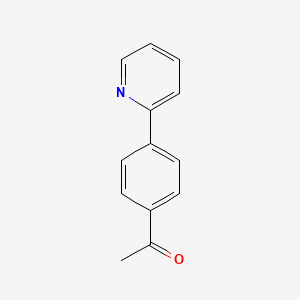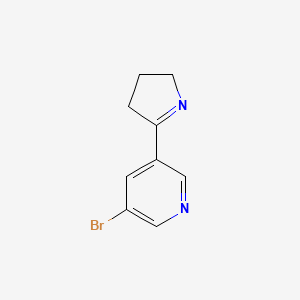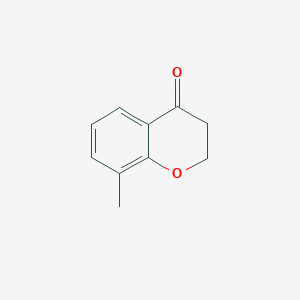
8-甲基色满-4-酮
描述
8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds.科学研究应用
化妆品应用
8-甲基色满-4-酮: 衍生物已被用作化妆品制剂中的活性成分。它们被用于护理、改善和恢复皮肤和头发的质地。 这些化合物还可以用于治疗皮肤和头发相关的缺陷,例如炎症、过敏或帮助伤口愈合过程 .
合成方法改进
已经有大量的研究集中在改进4-色满酮衍生物的合成方法,其中包括8-甲基色满-4-酮。 研究旨在提高这些化合物用于各种应用的效率和产量 .
作用机制
Target of Action
8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .
Mode of Action
It’s known that the absence of a double bond in 8-methylchroman-4-one between c-2 and c-3 results in significant variations in biological activities .
Biochemical Pathways
8-Methylchroman-4-one is associated with diverse biological activities. It has been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities
Result of Action
The molecular and cellular effects of 8-Methylchroman-4-one’s action are diverse due to its wide range of biological activities. For example, it has been used as an active compound in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair, and for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
安全和危害
未来方向
生化分析
Biochemical Properties
8-Methylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 8-Methylchroman-4-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 8-Methylchroman-4-one interacts with tumor necrosis factor-alpha (TNF-α) inhibitors, which are involved in inflammatory responses .
Cellular Effects
8-Methylchroman-4-one exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Methylchroman-4-one can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
The molecular mechanism of action of 8-Methylchroman-4-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 8-Methylchroman-4-one binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is crucial for its inhibitory effect on acetylcholinesterase activity. Additionally, 8-Methylchroman-4-one can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methylchroman-4-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 8-Methylchroman-4-one is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that 8-Methylchroman-4-one can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative stress .
Dosage Effects in Animal Models
The effects of 8-Methylchroman-4-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, 8-Methylchroman-4-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and impaired organ function .
Metabolic Pathways
8-Methylchroman-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the modulation of oxidative stress responses. 8-Methylchroman-4-one can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased detoxification of reactive oxygen species. Additionally, this compound can influence the levels of metabolites involved in energy production, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .
Transport and Distribution
The transport and distribution of 8-Methylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms. Once inside the cell, 8-Methylchroman-4-one can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that 8-Methylchroman-4-one tends to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
8-Methylchroman-4-one exhibits specific subcellular localization, which is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress responses and energy metabolism. The subcellular localization of 8-Methylchroman-4-one is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
属性
IUPAC Name |
8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHXFIRIHICKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457172 | |
| Record name | 8-methylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-56-2 | |
| Record name | 8-methylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the 8-methylchroman-4-ones identified in Polygonatum verticillatum and what is their potential biological activity?
A1: Two 8-methylchroman-4-one derivatives were isolated from the rhizomes of Polygonatum verticillatum: 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one and 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one []. These compounds share a core chroman-4-one structure with variations in the substituents at the 3-position. The presence of hydroxyl groups and a methoxybenzyl group are notable structural features.
Q2: How were the 8-methylchroman-4-one derivatives from Polygonatum verticillatum quantified?
A2: A validated ultrahigh-performance liquid chromatography diode array detector quadrupole time-of-flight (UHPLC-DAD/QTOF) method was developed for the identification and quantification of 8-methylchroman-4-one derivatives in Polygonatum verticillatum extracts and fractions []. This method offered high sensitivity and accuracy for determining the concentration of these compounds in plant material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


